molecular formula C16H22N2O2 B7541860 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

Cat. No. B7541860
M. Wt: 274.36 g/mol
InChI Key: OOFRUSCPTCHJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as L-741,626, is a potent and selective antagonist of the dopamine D2 receptor. It was first synthesized in 1992 by researchers at Merck & Co. as part of a program to develop new antipsychotic drugs.

Mechanism of Action

2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone acts as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine and preventing its downstream signaling. This results in a decrease in the activity of dopaminergic neurons in the brain, which can have a variety of effects depending on the specific brain region involved.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been found to reduce the release of dopamine in the striatum, a brain region involved in reward processing and motor control. It has also been shown to reduce the expression of certain genes involved in dopamine signaling.

Advantages and Limitations for Lab Experiments

One advantage of 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is its high selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effects.

Future Directions

There are several potential future directions for research on 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Another possibility is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the long-term effects of 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone on brain function and behavior.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 2,3-dihydroindene with 4-(2-hydroxyethyl)piperazine in the presence of a base. The resulting intermediate is then treated with a mixture of acetic anhydride and acetic acid to form the final product.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It has also been investigated for its effects on drug addiction and Parkinson's disease.

properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-11-10-17-6-8-18(9-7-17)16(20)15-5-4-13-2-1-3-14(13)12-15/h4-5,12,19H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRUSCPTCHJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.